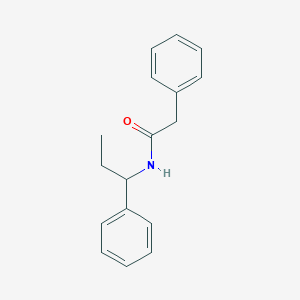![molecular formula C18H20N2O4 B450219 N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide](/img/structure/B450219.png)
N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide is a chemical compound with the molecular formula C18H20N2O4 It is known for its unique structure, which includes a benzylidene group, a phenoxyacetohydrazide moiety, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide typically involves the condensation of 4-methoxy-3-(methoxymethyl)benzaldehyde with 2-phenoxyacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide
- N’-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide
- [4-methoxy-3-(methoxymethyl)benzylidene]malononitrile
Uniqueness
N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxy substituents, along with the benzylidene and hydrazide moieties, make it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4g/mol |
IUPAC Name |
N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H20N2O4/c1-22-12-15-10-14(8-9-17(15)23-2)11-19-20-18(21)13-24-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
OROPOZOOEUTDJW-YBFXNURJSA-N |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)OC |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2)OC |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450143.png)
![3-chloro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450144.png)


![Ethyl 4-(3,4-dimethylphenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B450153.png)
![2-(4-chlorophenoxy)-N-(4-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B450154.png)
![5-[(4-chlorophenoxy)methyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B450155.png)
![METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450156.png)
![N-{3-[N-(3,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B450158.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B450159.png)
![2-[(4-chlorophenoxy)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B450160.png)
![N'-[1-(5-ethyl-2-thienyl)ethylidene]-3-nitro-4-methylbenzohydrazide](/img/structure/B450161.png)
